Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-
CAS No.:
Cat. No.: VC17299509
Molecular Formula: C12H16OSe
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- -](/images/structure/VC17299509.png)
Specification
Molecular Formula | C12H16OSe |
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Molecular Weight | 255.23 g/mol |
IUPAC Name | 2-methyl-5-(phenylselanylmethyl)oxolane |
Standard InChI | InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
Standard InChI Key | HEZGPNCADCTNQG-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(O1)C[Se]C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- denotes a saturated furan ring (tetrahydrofuran) substituted at the 2-position with a methyl group and at the 5-position with a phenylselenomethyl moiety. The core structure shares similarities with 2-methyltetrahydrofuran (CAS 96-47-9), a well-characterized solvent with a boiling point of 352 ± 10 K . The addition of the phenylseleno group introduces significant electronic and steric modifications, likely increasing molecular polarity and reducing volatility compared to simpler tetrahydrofuran derivatives.
Synthetic Methodologies
While no explicit synthesis protocols for this compound are documented in the reviewed sources, analogous selenation reactions provide logical pathways:
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Nucleophilic Selenide Addition: Reaction of 5-bromomethyl-2-methyltetrahydrofuran with sodium phenylselenide under inert conditions.
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Radical Selenylation: Photochemical or thermal initiation of hydrogen abstraction at the 5-position, followed by trapping with diphenyldiselenide.
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Cross-Coupling Approaches: Palladium-catalyzed coupling between 5-iodomethyl-2-methyltetrahydrofuran and phenylselenol.
These methods align with established organoselenium chemistry practices, though reaction yields and selectivity would require empirical optimization.
Physicochemical Properties (Inferred)
Comparative analysis with structural analogs permits reasonable property estimations:
The phenylseleno group's electron-withdrawing character likely reduces ring strain compared to unsubstituted tetrahydrofuran derivatives, potentially increasing thermal stability.
Spectroscopic Characterization
Hypothetical spectral signatures derive from parent compounds:
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¹H NMR:
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Tetrahydrofuran protons: δ 1.2-1.8 ppm (multiplet, ring CH2)
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Methyl group: δ 1.0 ppm (singlet, C2-CH3)
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Selenomethyl protons: δ 2.5-3.0 ppm (multiplet, SeCH2)
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Aromatic protons: δ 7.2-7.6 ppm (multiplet, Ph-Se)
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⁷⁷Se NMR: Characteristic shift expected near δ 250-400 ppm for arylselenides.
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IR Spectroscopy: Strong C-Se stretching vibrations ~550-650 cm⁻¹.
Applications and Research Directions
While direct applications remain unexplored in available literature, inferred possibilities include:
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Organocatalysis: As chiral auxiliaries in asymmetric induction (leveraging tetrahydrofuran's rigidity and selenium's stereoelectronic effects).
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Materials Science: Building blocks for selenium-containing polymers with enhanced thermal stability.
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Pharmaceutical Intermediates: Potential prodrug moieties exploiting selenium's redox activity.
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